Naphthalen-2-yl pyridine-4-carboxylate
Overview
Description
Naphthalen-2-yl pyridine-4-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a naphthalene ring attached to a pyridine ring through a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphthalen-2-yl pyridine-4-carboxylate typically involves the reaction of naphthalene-2-carboxylic acid with pyridine-4-carboxylic acid under specific conditions. One common method includes the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with pyridine to yield the desired ester . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of continuous flow reactors can also improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-yl pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yl pyridine-4-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include naphthalen-2-yl pyridine-4-carboxylic acid, naphthalen-2-yl pyridine-4-methanol, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Naphthalen-2-yl pyridine-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of naphthalen-2-yl pyridine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound . For example, as a ligand, it can coordinate with metal ions, affecting the catalytic activity of metal-based enzymes .
Comparison with Similar Compounds
Similar Compounds
- Naphthalen-1-yl pyridine-4-carboxylate
- Naphthalen-2-yl pyridine-3-carboxylate
- Naphthalen-2-yl pyridine-2-carboxylate
Uniqueness
Naphthalen-2-yl pyridine-4-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .
Properties
IUPAC Name |
naphthalen-2-yl pyridine-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(13-7-9-17-10-8-13)19-15-6-5-12-3-1-2-4-14(12)11-15/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USYPXDXUGVBSSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.